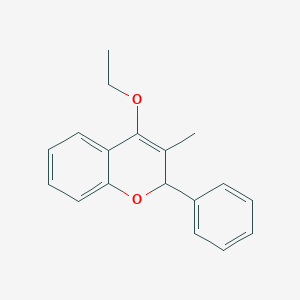

4-ethoxy-3-methyl-2-phenyl-2H-chromene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-methyl-2-phenyl-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-19-18-13(2)17(14-9-5-4-6-10-14)20-16-12-8-7-11-15(16)18/h4-12,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAUVIISCKLPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(OC2=CC=CC=C21)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 4 Ethoxy 3 Methyl 2 Phenyl 2h Chromene

Retrosynthetic Analysis of the 4-ethoxy-3-methyl-2-phenyl-2H-chromene Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several disconnection strategies can be envisioned.

A primary and logical disconnection involves breaking the C-O bond within the dihydropyran ring. This leads back to an ortho-alkenyl phenol (B47542) intermediate. This intermediate can be further simplified. One plausible pathway (Path A) involves a disconnection between the C3 and C4 atoms, suggesting a reaction between a salicylaldehyde (B1680747) derivative and a C3 synthon, such as an enolate or an ylide, which could introduce the methyl and phenyl groups.

Another powerful strategy (Path B) involves the formation of an ortho-quinone methide (o-QM) as a key intermediate. msu.eduacs.org In this retrosynthetic view, the 2H-chromene is formed via a 6π-electrocyclization of the o-QM. This o-QM itself can be generated from various precursors, such as an o-hydroxybenzyl alcohol or by the reaction of a salicylaldehyde with a suitable partner that forms the exocyclic double bond.

A third approach (Path C) considers the disconnection of the ether bond at the C4 position. This suggests a precursor like 3-methyl-2-phenyl-2H-chromen-4-ol, which could then be etherified. This chromenol could arise from the cyclization of an appropriate epoxy-ketone or via the reduction of a corresponding chromenone.

These disconnections point toward key starting materials such as salicylaldehyde, a phenyl-substituted C2 unit (like benzaldehyde (B42025) or a derivative), and a C3-C4 fragment (like a β-dicarbonyl compound or propionaldehyde (B47417) derivative), which can be assembled through various condensation and cyclization reactions.

Classical Synthetic Routes to Substituted 2H-Chromenes Applicable to this compound

Classical methods for forming the 2H-chromene ring have long been established and typically rely on condensation and cyclization reactions, often under thermal or stoichiometric acidic or basic conditions.

Condensation reactions are a cornerstone of chromene synthesis, enabling the assembly of the core carbon skeleton from simpler fragments. A widely used approach involves the reaction of salicylaldehydes with active methylene (B1212753) compounds. psu.edubeilstein-journals.org For the target molecule, a plausible route could involve a three-component reaction of a salicylaldehyde, an active methylene compound like benzoylacetone (B1666692) (to install the C2-phenyl and C3-methyl precursors), and ethanol (B145695) in the presence of a catalyst like tetra-n-butylammonium fluoride (B91410) (TBAF). nih.gov

Another relevant classical approach is the tandem oxa-Michael addition followed by an intramolecular aldol (B89426) condensation. psu.edu The reaction of a salicylaldehyde with an α,β-unsaturated ketone, such as 1-phenylbut-1-en-3-one, could theoretically assemble the required backbone. The initial Michael addition of the phenolic oxygen to the enone, followed by cyclization of the resulting enolate onto the aldehyde carbonyl and subsequent dehydration, would form the chromene ring. Base catalysts like piperidine (B6355638) or K₂CO₃ are often employed for such transformations. psu.edunih.gov

The Petasis condensation offers another route, reacting a salicylaldehyde, a boronic acid (like phenylboronic acid), and an amine. organic-chemistry.org Subsequent heating promotes cyclization to yield a 2-substituted-2H-chromene. organic-chemistry.org This method is particularly suitable for installing the C2-phenyl group.

The final ring-closing step is critical in any chromene synthesis. A prominent strategy involves the thermal or acid-catalyzed cyclization of ortho-allyl phenols. A related and more versatile approach is the Claisen rearrangement of aryl propargyl ethers. organic-chemistry.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement initially forms an allenyl phenol, which then tautomerizes and undergoes electrocyclization to furnish the 2H-chromene ring. organic-chemistry.org

Another powerful method is the electrophilic cyclization of substituted propargylic aryl ethers. organic-chemistry.org Reagents such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can induce cyclization to produce 3,4-disubstituted 2H-benzopyrans in excellent yields. organic-chemistry.org This method's tolerance for various functional groups makes it an attractive option. organic-chemistry.org

Many modern and classical syntheses proceed through a common intermediate, the ortho-quinone methide (o-QM). msu.eduacs.org These highly reactive species can be generated in situ from o-hydroxybenzyl alcohols or via condensation of salicylaldehydes with various partners. acs.orgacs.org Once formed, the o-QM undergoes a rapid 6π-electrocyclization (an endo-cyclic, sigmatropic ring-closing reaction) to yield the thermodynamically stable 2H-chromene ring system. msu.eduacs.org

Modern Catalytic Approaches to this compound Synthesis

Recent decades have seen a surge in the development of catalytic methods for 2H-chromene synthesis, offering milder conditions, higher efficiency, and greater control over selectivity compared to classical routes. benthamdirect.com These can be broadly categorized into transition metal-catalyzed and organocatalytic approaches. msu.eduresearchgate.net

Transition metals are powerful catalysts for constructing the 2H-chromene scaffold through various mechanisms, including C-H activation, cycloisomerization, and annulation reactions. msu.eduscispace.com

Palladium (Pd): Palladium catalysts are widely used. One strategy involves the intramolecular oxidative cyclization of 2-isoprenyl phenols using a palladium(II) salt. scilit.com Another approach describes a Pd(0)-catalyzed intramolecular cyclization of an allylic acetate (B1210297) derived from a protected salicylaldehyde and a Grignard reagent, which successfully produced 2-phenyl-2H-chromene. tandfonline.comtandfonline.com

Rhodium (Rh): Rhodium(III)-catalyzed C-H activation and annulation cascades have emerged as a robust method. organic-chemistry.orgacs.org For instance, the reaction of N-phenoxyacetamides with cyclopropenes or methyleneoxetanones can provide various substituted 2H-chromenes. organic-chemistry.orgacs.orgthieme-connect.com Rhodium catalysts have also been employed in [5+1] annulations of alkenylphenols with allenes to form 2,2-disubstituted 2H-chromenes. nih.govfrontiersin.org

Gold (Au): Gold catalysts, particularly Ph₃PAuNTf₂, are highly effective for the cycloisomerization of aryl propargyl ethers into 2H-chromenes under mild conditions. msu.edu This method tolerates a wide range of functional groups. msu.edu

Cobalt (Co): A novel approach utilizes cobalt(II) porphyrin complexes to catalyze the reaction between salicyl N-tosylhydrazones and terminal alkynes. msu.eduacs.org The reaction proceeds through a cobalt(III)-carbene radical intermediate, which adds to the alkyne, followed by hydrogen atom transfer (HAT) and cyclization of the resulting o-QM intermediate. msu.eduacs.org

Other Metals: Iron(III) chloride has been used to catalyze the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehyde to yield 3-substituted 2H-chromenes. msu.edu Nickel catalysts have been shown to mediate the coupling of 2-ethoxy-2H-chromenes with boronic acids, demonstrating a method for functionalizing a pre-formed chromene ring. organic-chemistry.org

Table 1: Selected Transition Metal-Catalyzed Syntheses Applicable to 2H-Chromenes

| Catalyst System | Reactant Types | Reaction Type | Applicable to Target? | Reference(s) |

|---|---|---|---|---|

| Pd(0)/dppb | o-hydroxy allylic acetate | Intramolecular Cyclization | Yes, for C2-phenyl installation. | tandfonline.com |

| [Cp*RhCl₂]₂/CsOAc | N-phenoxyacetamide, methyleneoxetanone | C-H Activation/[3+3] Annulation | Yes, for building the core skeleton. | organic-chemistry.orgacs.org |

| Ph₃PAuNTf₂ | Aryl propargyl ether | Cycloisomerization | Yes, a versatile cyclization method. | msu.edu |

| [Coᴵᴵ(porphyrin)] | Salicyl N-tosylhydrazone, alkyne | Radical Addition/Cyclization | Yes, for building a polysubstituted ring. | msu.eduacs.org |

| FeCl₃ | Alkynyl ether of salicylaldehyde | Alkyne-Carbonyl Metathesis | Yes, for 3-substituted chromenes. | msu.edu |

Organocatalysis provides a metal-free alternative for synthesizing 2H-chromenes, often proceeding through cascade reactions that build molecular complexity efficiently. acs.orgnih.govmdpi.com

A prominent organocatalytic strategy is the tandem oxa-Michael-Henry reaction. organic-chemistry.org This involves the reaction of salicylaldehydes with nitroalkenes, often catalyzed by simple amine derivatives like L-proline, to produce 2-alkyl/aryl-3-nitro-2H-chromenes with high enantioselectivity. organic-chemistry.org

Another powerful approach relies on iminium-enamine activation. Diarylprolinol silyl (B83357) ethers, a class of organocatalysts, can catalyze the domino oxa-Michael/aldol condensation between salicylaldehydes and α,β-unsaturated aldehydes. msu.edu The catalyst activates the unsaturated aldehyde by forming an iminium ion, which then reacts with the phenol. The subsequent intramolecular aldol reaction of the resulting enamine intermediate and dehydration furnishes the chromene product. psu.edu

Brønsted acids have also been utilized as organocatalysts. For example, triflimide (HNTf₂) catalyzes a formal [4+2] annulation of o-hydroxybenzyl alcohols with alkynyl thioethers to give polysubstituted 2H-chromenes under mild, metal-free conditions. acs.orgnih.gov This reaction proceeds via the formation of an o-QM intermediate. acs.org

Table 2: Overview of Organocatalytic Strategies for 2H-Chromene Synthesis

| Catalyst Type | Reactant Types | Reaction Type | Mechanism Highlights | Reference(s) |

|---|---|---|---|---|

| L-Proline Derivatives | Salicylaldehyde, Nitroalkene | Asymmetric oxa-Michael-Henry | Covalent catalysis, enamine intermediate. | organic-chemistry.org |

| Diarylprolinol Silyl Ethers | Salicylaldehyde, α,β-Unsaturated Aldehyde | Domino oxa-Michael/Aldol | Iminium/enamine activation cascade. | msu.edupsu.edu |

| Brønsted Acids (e.g., HNTf₂) | o-Hydroxybenzyl alcohol, Alkyne | [4+2] Annulation | Generation of ortho-quinone methide. | acs.orgnih.gov |

| Amines (e.g., Piperidine) | Salicylaldehyde, α,β-Unsaturated Ketone | oxa-Michael/Mannich/Elimination | Base-catalyzed condensation cascade. | psu.edu |

Photochemical and Electrochemical Synthetic Pathways

Alternative energy sources like light and electricity offer powerful, often milder, conditions for constructing complex molecular architectures, bypassing the need for harsh chemical reagents.

Photochemical Routes

Photochemical reactions, which utilize light to generate reactive radical intermediates, represent a key method for forming heterocyclic compounds, often without the need for toxic reagents. rsc.org The 2H-chromene scaffold itself is known to be photosensitive; the sp³ C–O bond can undergo photochemical cleavage, leading to ring-opening, a property exploited in photochromic materials. nih.gov

While a direct photochemical synthesis for this compound is not explicitly documented, a plausible route can be extrapolated from known transformations. The photochemical cyclization of aryl propargyl ethers is a known method for forming the 2H-chromene ring. msu.edu A hypothetical precursor, such as an appropriately substituted o-(1-phenyl-1-but-2-yn-1-yloxy)toluene derivative, could undergo an intramolecular cyclization upon irradiation with UV light to furnish the desired chromene skeleton. The mechanism would likely involve the light-induced formation of radical intermediates that cyclize to form the final product. rsc.org

Electrochemical Routes

Electrosynthesis provides a green alternative to classical redox reactions by using electricity as a traceless reagent. rawdatalibrary.netelsevierpure.com The anodic oxidation of phenols is a particularly potent strategy for synthesizing complex natural products and heterocyclic frameworks. elsevierpure.comnih.gov This method allows for precise control over the reactivity of substrates by tuning electrolysis conditions. nih.gov

A potential electrochemical pathway to this compound could involve a one-pot, multicomponent condensation. This process might start with the anodic oxidation of a suitable phenol derivative. rawdatalibrary.net The electrochemical oxidation of phenols in aqueous solutions is known to generate reactive intermediates. researchgate.net The use of specialized electrodes, such as boron-doped diamond (BDD), and fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance selectivity by preventing solvent oxidation and reducing the nucleophilicity of the phenol through hydrogen bonding. nih.gov An electrochemically induced C-H oxidation of a phenol could generate an intermediate that then undergoes a conjugate addition and cyclization sequence with precursors like 1-phenylpropan-1-one and ethanol to yield the target molecule. rawdatalibrary.net

Stereoselective Synthesis of Chiral Analogues of this compound

The C2 position of this compound is a stereocenter, making the development of asymmetric syntheses crucial for accessing enantiomerically pure analogues. Methodologies for achieving this include asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis, using either chiral metal complexes or small organic molecules (organocatalysts), offers an elegant way to produce chiral compounds. asymmetricorganocatalysis.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromenes. Tandem reactions, where multiple bonds are formed in a single operation, are particularly efficient. For instance, a highly analogous synthesis of 2,3,4-trisubstituted thiochromanes has been achieved with high enantioselectivity (up to >99% ee after recrystallization) through a tandem Michael-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes, catalyzed by the Cinchona alkaloid cupreine. nih.gov A similar oxa-Michael-Henry strategy starting from a salicylaldehyde derivative could foreseeably yield chiral analogues of the target compound.

Another potent organocatalytic method is the [2+4] cycloaddition of ortho-quinone methides (o-QMs) with various dienophiles. Chiral phosphoric acids have been shown to catalyze the reaction between o-QMs and 3-vinylindoles to afford chiral chroman derivatives with excellent enantioselectivities (up to 98% ee). mdpi.com Furthermore, simple arylamines can catalyze a Mannich-cyclization cascade of naphthols and cinnamaldehydes to generate o-QMs in situ, which then cyclize to form 2-phenyl-2H-benzo[h]chromenes in high yields. nih.gov Adapting these o-QM strategies to the appropriate phenolic and unsaturated ketone precursors could provide a viable route to chiral this compound.

The use of a chiral auxiliary is a robust and reliable strategy in asymmetric synthesis. wiley.comresearchgate.net This method involves covalently attaching a chiral molecule to an achiral substrate to direct a subsequent diastereoselective transformation, after which the auxiliary is cleaved and can be recovered. researchgate.netwikipedia.org Evans oxazolidinones are among the most utilized and well-understood chiral auxiliaries, widely applied in aldol and alkylation reactions. wikipedia.orgwilliams.edu

A hypothetical diastereoselective synthesis of a chiral analogue of this compound could be designed using this principle. The synthesis would begin by attaching an Evans-type chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to an α,β-unsaturated acid precursor. The resulting chiral imide would then undergo a diastereoselective intramolecular oxa-Michael addition upon treatment of the corresponding phenol with a suitable base. The steric bulk of the auxiliary would control the facial selectivity of the cyclization, leading to the formation of the chromane (B1220400) ring with a specific stereochemistry. Subsequent transformation of the imide group and cleavage of the auxiliary would furnish the enantiomerically enriched chromene derivative. williams.edu This approach benefits from the fact that the diastereomeric products are often separable by standard techniques like column chromatography, allowing for access to highly pure materials. williams.edu

Optimization of Reaction Conditions and Yields for this compound

The yield and selectivity of chemical reactions are highly dependent on conditions such as temperature, solvent, and catalyst choice. While specific optimization data for this compound is unavailable, insights can be drawn from analogous, well-documented syntheses of substituted 2H-chromenes.

A common and relevant method is the three-component reaction of a salicylaldehyde, a β-dicarbonyl compound, and an alcohol. beilstein-journals.org The reaction of salicylaldehydes with α,β-unsaturated compounds, often catalyzed by tertiary amines like DABCO or triethylamine, proceeds via an initial oxo-Michael addition followed by an intramolecular condensation to form the chromene ring. beilstein-journals.org The efficiency of this tandem process is sensitive to the chosen parameters.

Below is a hypothetical data table illustrating how reaction conditions could be optimized for a model synthesis of a 2,3,4-trisubstituted 2H-chromene, based on findings from similar transformations. nih.govbeilstein-journals.orgnih.gov

Table 1: Hypothetical Optimization of a Three-Component Synthesis of a 2,3,4-Trisubstituted 2H-Chromene

Reaction: Substituted Salicylaldehyde + 1-Phenylpropan-1-one + Ethanol → 2,3,4-Trisubstituted 2H-Chromene

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N (20) | Toluene | 80 | 24 | 45 |

| 2 | DABCO (20) | Toluene | 80 | 24 | 58 |

| 3 | K₂CO₃ (20) | DMF | 80 | 24 | 35 |

| 4 | DABCO (20) | CH₂Cl₂ | 40 | 48 | 65 |

| 5 | DABCO (20) | DMF | 100 | 12 | 52 |

| 6 | DABCO (20) | CH₂Cl₂ | 40 | 48 | 65 |

| 7 | DABCO (10) | CH₂Cl₂ | 40 | 48 | 55 |

This table is illustrative and based on general principles of reaction optimization for chromene synthesis.

As suggested by the table, a screen of catalysts would likely identify an optimal choice, such as DABCO. beilstein-journals.org Solvent polarity and reaction temperature are also critical variables; moderately polar, aprotic solvents like CH₂Cl₂ at a controlled temperature often provide a balance between reaction rate and suppression of side reactions. nih.gov Catalyst loading would also be fine-tuned to maximize yield without unnecessary excess.

Green Chemistry Principles in 4-ethoxy-3-methyl-2-H-chromene Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly applicable to the synthesis of complex molecules like chromenes.

A key green strategy is the use of one-pot, multicomponent reactions (MCRs), which increase efficiency by combining multiple synthetic steps without isolating intermediates, thereby saving time, solvents, and resources. The synthesis of chromene derivatives is particularly amenable to MCRs. An exemplary green approach for a related structure involves the three-component reaction of an aromatic aldehyde, malononitrile, and a phenol in an aqueous ethanol mixture, using Rochelle salt (potassium sodium tartrate) as a cheap, non-toxic, and reusable catalyst.

Applying this logic, a potential green synthesis of this compound would involve a one-pot reaction between a suitable salicylaldehyde derivative, 1-phenylpropan-1-one, and ethanol. Ethanol can serve as both a reactant (the ethoxy source) and a relatively benign solvent. Employing a green catalyst, perhaps a reusable organic salt, in water or ethanol would align with the goals of sustainable chemistry.

Furthermore, as discussed previously, electrochemical synthesis is an inherently green technique because it replaces stoichiometric chemical oxidants or reductants with clean electrical energy. rawdatalibrary.net The use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, also represents a viable green approach for preparing 2H-chromenes. scispace.com

Chemical Reactivity and Transformation of 4 Ethoxy 3 Methyl 2 Phenyl 2h Chromene

Electrophilic Aromatic Substitution Reactions of the Phenyl Moiety

The phenyl group at the C2 position of the 2H-chromene ring is susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the electron-donating or electron-withdrawing nature of substituents on the phenyl ring itself. While specific studies on 4-ethoxy-3-methyl-2-phenyl-2H-chromene are not extensively documented, the reactivity can be inferred from related 2-phenyl-2H-chromene systems.

Generally, electrophilic substitution on an unsubstituted phenyl ring at the C2 position would be expected to yield a mixture of ortho-, meta-, and para-substituted products. The presence of activating or deactivating groups on this phenyl ring would further influence the regioselectivity of the reaction. For instance, nitration of 2-phenyl-2H-chromene derivatives often focuses on the benzopyran ring system itself unless the phenyl group is highly activated. acs.org

Research on related heterocyclic systems, such as 2-phenyl-2H-indazoles, has shown that direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can proceed efficiently on the phenyl ring, with the position of substitution depending on the reaction conditions and existing substituents. scribd.com

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of the 2-Phenyl Moiety

| Reaction Type | Reagents | Expected Major Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-, meta-, and para-nitro isomers | masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Mixture of ortho- and para-bromo isomers | acs.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of ortho- and para-acylated isomers | imperial.ac.ukacs.org |

Note: This table is based on general principles of electrophilic aromatic substitution as direct experimental data on this compound is limited.

Nucleophilic Additions to the Chromene Ring System

The C4 position of 4-alkoxy-2H-chromenes is activated towards nucleophilic attack, which can lead to substitution of the ethoxy group. This reactivity is enhanced by the formation of a stabilized carbocation intermediate upon departure of the ethoxide.

Nickel-catalyzed cross-coupling reactions have been reported for 2-ethoxy-2H-chromenes with boronic acids, demonstrating a method for C-C bond formation at the C2 position, though this involves C-O activation at a different position. organic-chemistry.org More relevant to the target compound, the related 4-bromo-2H-chromenes readily undergo reaction with organolithium reagents to form 4-substituted products. libretexts.org This suggests that organometallic reagents could potentially react at the C4 position of this compound, especially with Lewis acid activation to facilitate the departure of the ethoxy group.

While direct addition to the C=C double bond is less common for simple nucleophiles, Michael additions are a key step in the synthesis of many chromene derivatives, indicating the electrophilic nature of the C3 position when conjugated with an electron-withdrawing group. researchgate.netub.edu

Table 2: Potential Nucleophilic Addition Reactions on the Chromene Ring

| Nucleophile | Reagent(s) | Expected Product Type | Reference(s) |

| Organolithium | R-Li | 4-Alkyl/Aryl-2H-chromene | libretexts.org |

| Grignard Reagent | R-MgBr | 4-Alkyl/Aryl-2H-chromene | nih.gov |

| Organocuprate | R₂CuLi | 1,4-Addition product (hypothetical) | masterorganicchemistry.compressbooks.pubmsu.edu |

Note: This table outlines potential reactions based on the reactivity of similar chromene systems.

Oxidation and Reduction Reactions of the Chromene Core

The C3-C4 double bond in the 2H-chromene core is susceptible to both oxidation and reduction reactions.

Reduction: Catalytic hydrogenation of the C3-C4 double bond is a common transformation, leading to the corresponding chromane (B1220400). Iridium-catalyzed asymmetric hydrogenation of various 2H-chromenes has been shown to produce chiral chromanes in high yields and with excellent enantioselectivity. mdpi.com This method provides a direct route to valuable chiral building blocks. Other methods for C=C bond reduction, such as using hydrazine, have also been reported for substituted alkenes and could potentially be applied to this system. pressbooks.pub

Table 3: Reduction of the 2H-Chromene Double Bond

| Reagent(s) | Product | Yield (%) | Enantiomeric Excess (%) | Reference(s) |

| H₂, (aS)-Ir/In-BiphPHOX | (S)-4-ethoxy-3-methyl-2-phenylchromane | 92-99 | up to 99.7 | mdpi.com |

| H₂, Pd/C | 4-ethoxy-3-methyl-2-phenylchromane | High | N/A | researchgate.net |

Oxidation: The double bond can undergo various oxidation reactions. Epoxidation, using peroxy acids like m-CPBA, would be expected to form the corresponding epoxide. acs.org Dihydroxylation can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield a vicinal diol. msu.eduwikipedia.org Syn-dihydroxylation is typically observed with these reagents. acs.orgmsu.edu

Table 4: Potential Oxidation Reactions of the 2H-Chromene Double Bond

| Reaction | Reagent(s) | Expected Product | Reference(s) |

| Epoxidation | m-CPBA | 4-ethoxy-3-methyl-2-phenyl-3,4-epoxychromane | acs.orgnih.gov |

| Syn-Dihydroxylation | 1. OsO₄, Pyridine; 2. NaHSO₃ | cis-4-ethoxy-3-methyl-2-phenylchromane-3,4-diol | msu.eduwikipedia.org |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | cis-4-ethoxy-3-methyl-2-phenylchromane-3,4-diol | acs.orgmsu.edu |

Functional Group Interconversions at the Ethoxy and Methyl Positions

Ethoxy Group: The ethoxy group at the C4 position is an ether linkage and can be cleaved under strongly acidic conditions, typically using HBr or HI. libretexts.orgmasterorganicchemistry.compressbooks.pub This would lead to the formation of a 4-hydroxychromene (a chromen-4-ol), which may exist in equilibrium with its tautomeric chroman-4-one form. The other product would be ethyl halide.

Methyl Group: The methyl group at the C3 position is generally unreactive. However, under radical conditions or with strong oxidizing agents, it could potentially be functionalized. For instance, allylic bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a bromine atom, forming a 3-(bromomethyl) derivative. Oxidation of a methyl group on an aromatic or allylic system can lead to an aldehyde or carboxylic acid, though this often requires harsh conditions. wikipedia.org Reactions involving the functionalization of methyl groups on similar heterocyclic systems have been reported, often involving condensation reactions if the methyl group is activated. mdpi.com

Table 5: Potential Functional Group Interconversions

| Position | Reaction | Reagent(s) | Expected Product | Reference(s) |

| C4-Ethoxy | Ether Cleavage | HBr or HI | 3-methyl-2-phenyl-2H-chromen-4-ol / 3-methyl-2-phenylchroman-4-one | libretexts.orgmasterorganicchemistry.compressbooks.pub |

| C3-Methyl | Allylic Bromination | NBS, radical initiator | 4-ethoxy-3-(bromomethyl)-2-phenyl-2H-chromene | wikipedia.org |

| C3-Methyl | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 4-ethoxy-2-phenyl-2H-chromene-3-carboxylic acid | wikipedia.org |

Rearrangement Reactions Involving the 2H-Chromene Skeleton

The 2H-chromene skeleton can undergo various rearrangement reactions, often catalyzed by acid or transition metals. For instance, Claisen rearrangement of aryl propargyl ethers is a common method for synthesizing chromenes, and under certain conditions, rearrangements of the chromene skeleton itself can occur. libretexts.org

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

The kinetics and mechanisms of reactions involving the 2H-chromene scaffold have been a subject of interest, particularly for their synthesis.

The formation of 2H-chromenes via domino oxa-Michael/aldol (B89426) condensation reactions has been studied mechanistically. These reactions are often catalyzed by organocatalysts like proline derivatives, and the mechanism involves the formation of an iminium ion intermediate, followed by a series of cascade reactions. researchgate.net

The iridium-catalyzed asymmetric hydrogenation of 2H-chromenes is proposed to proceed through the coordination of the iridium catalyst to the double bond, followed by the stereoselective transfer of hydrogen. mdpi.com

The mechanism of acid-catalyzed ether cleavage at the C4 position would likely involve the initial protonation of the ether oxygen to form a good leaving group (ethanol), followed by nucleophilic attack of the conjugate base of the acid at the C4 position. libretexts.orgmasterorganicchemistry.compressbooks.pub

Detailed kinetic studies specifically for the reactions of this compound are scarce in the literature. However, the general mechanistic pathways for the reactions described above provide a solid framework for understanding its chemical behavior.

Spectroscopic and Structural Characterization of 4 Ethoxy 3 Methyl 2 Phenyl 2h Chromene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 4-ethoxy-3-methyl-2-phenyl-2H-chromene, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton and carbon signals, as well as insights into the compound's conformation.

2D NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons of the ethoxy group (the methylene (B1212753) and methyl protons) and between the protons on the chromene and phenyl rings. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹J_CH). youtube.commdpi.com It would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule, such as the methine at C2, the methyl at C3, the ethoxy group carbons, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart (²J_CH and ³J_CH). youtube.commdpi.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the proton at C2 would show a correlation to the carbons of the phenyl ring and to C3 and C4 of the chromene ring. The methyl protons at C3 would show correlations to C2, C3, and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. researchgate.net It would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the proton at C2 and the methyl group at C3, or between these protons and the ethoxy group, would provide information about their spatial arrangement.

Based on data from analogous chromene derivatives, the expected ¹H and ¹³C NMR chemical shifts can be predicted. mdpi.comnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2 | ~5.0-5.5 (s) | C-2: ~70-80 | C-3, C-4, C-1', C-2', C-6' |

| CH₃ (at C3) | ~1.8-2.2 (s) | C-3 CH₃: ~15-20 | C-2, C-4, C-3 |

| OCH₂CH₃ | ~3.8-4.2 (q) | OCH₂CH₃: ~60-65 | C-4, OCH₂CH₃ |

| OCH₂CH₃ | ~1.2-1.5 (t) | OCH₂CH₃: ~14-16 | OCH₂CH₃ |

| Aromatic H | ~6.8-7.5 (m) | Aromatic C: ~115-155 | Various aromatic carbons |

| C-3 | - | C-3: ~120-130 | - |

| C-4 | - | C-4: ~150-160 | - |

| C-4a | - | C-4a: ~120-125 | - |

Note: These are predicted values based on analogous structures and may vary.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about the structure and dynamics in the solid phase. researchgate.net For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could provide information on the presence of different polymorphs or conformers in the crystalline state. nih.gov Furthermore, deuterium (B1214612) (²H) ssNMR studies on selectively deuterated samples could be employed to investigate the dynamics of the phenyl ring or the ethoxy group within the crystal lattice. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. researchgate.net For instance, C-H stretching vibrations of the aromatic and aliphatic parts would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings and the double bond in the chromene ring would be observed in the 1650-1450 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the ether linkages (the ethoxy group and the pyran ring) would be expected in the 1260-1000 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C=C (chromene) | Stretching | ~1650 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₈H₁₈O₂), HRMS would confirm its molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. sciepub.com Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for chromene derivatives often involve the cleavage of substituent groups and rearrangements of the heterocyclic ring. For the title compound, expected fragmentation could include the loss of the ethoxy group (-•OCH₂CH₃) or the phenyl group (-•C₆H₅). rsc.org

X-ray Crystallography for Single Crystal Structure Determination and Crystal Packing

X-ray crystallography on a single crystal provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. rsc.org For this compound, a crystal structure would precisely define the conformation of the dihydropyran ring and the relative orientations of the phenyl, methyl, and ethoxy substituents. nih.goviucr.org In related chromene structures, the dihydropyran ring often adopts a sofa or half-chair conformation. researchgate.net The crystal packing would reveal intermolecular interactions such as C-H···π and π–π stacking, which stabilize the crystal lattice. nih.govnih.gov

Table 3: Representative Bond Lengths and Angles from Related Chromene Structures

| Bond/Angle | Typical Value | Reference Compound Type |

|---|---|---|

| C-O (pyran ring) | ~1.37 Å | 2H-chromene derivatives researchgate.net |

| C-C (aromatic) | ~1.39 Å | Phenyl substituted chromenes nih.gov |

| Csp³-O (ethoxy) | ~1.43 Å | Ethoxy substituted aromatics |

Note: Data derived from published crystal structures of analogous compounds. nih.govresearchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic system. The extended conjugation involving the phenyl group and the chromene moiety would influence the position and intensity of these bands.

Fluorescence Spectroscopy: Many chromene derivatives are known to be fluorescent. acs.org Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may exhibit fluorescence. The emission wavelength, quantum yield, and lifetime are important photophysical parameters that characterize the excited state of the molecule. The nature and position of the substituents (ethoxy, methyl, phenyl) can significantly impact the fluorescence properties.

Theoretical and Computational Studies on 4 Ethoxy 3 Methyl 2 Phenyl 2h Chromene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods have been widely applied to chromene derivatives to elucidate their electronic characteristics and predict their reactivity.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of organic molecules like 4-ethoxy-3-methyl-2-phenyl-2H-chromene. By approximating the electron density, DFT methods can efficiently calculate the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This optimized structure is crucial for understanding the molecule's stability and for subsequent property calculations.

Once the geometry is optimized, DFT can be employed to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. acs.org The accuracy of these predictions is highly dependent on the choice of the functional and basis set.

Table 1: Illustrative DFT-Calculated Properties for a Chromene Derivative

| Property | Calculated Value |

| Dipole Moment | 2.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

While DFT is a workhorse for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) and equation-of-motion coupled-cluster (EOM-CC) methods, are more suited for studying electronic excitation states. These methods are instrumental in understanding the photophysical properties of this compound, such as its absorption and emission of light.

By calculating the energies of the excited states, it is possible to predict the molecule's UV-Vis absorption spectrum. This information is critical for applications in materials science, such as in the design of photochromic materials, where chromene derivatives have shown significant promise. The calculations can also provide insights into the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, which is the collection of all possible three-dimensional arrangements of the molecule and their relative energies. mdpi.com This is particularly important for a flexible molecule with rotatable bonds, such as the ethoxy and phenyl groups in the target compound.

MD simulations can also shed light on the effects of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules in the simulation box, it is possible to study how the solute and solvent molecules interact and how the solvent influences the conformational preferences of the chromene derivative. This is crucial for understanding the behavior of the molecule in a realistic chemical environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Target Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For this compound, QSAR studies can be employed to predict its potential biological activity against a hypothetical target, based on the known activities of structurally related chromene derivatives. icbcongress.comsemanticscholar.org

A typical QSAR study involves calculating a set of molecular descriptors for a series of chromene compounds with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. semanticscholar.org The resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound. dergipark.org.tr

Table 2: Example of Descriptors Used in QSAR Models for Chromene Derivatives

| Descriptor Type | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular volume, surface area |

| Hydrophobic | LogP |

| Topological | Wiener index, Kier & Hall indices |

Prediction of Reaction Pathways and Transition States via Computational Methods

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is invaluable for understanding the reactivity of the chromene derivative and for designing new synthetic routes. DFT is a commonly used method for these types of calculations.

In Silico Screening and Docking Studies for Potential Biological Targets (excluding clinical implications)

In silico screening and molecular docking are powerful computational techniques used to identify potential biological targets for a given molecule and to study the interactions between the molecule and its target at the atomic level. ijpsjournal.com For this compound, these methods can be used to screen large databases of protein structures to identify potential binding partners. nih.gov

Molecular docking simulations predict the preferred orientation of the chromene derivative when bound to a specific protein target. researchgate.net The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding affinity. nih.gov The results of docking studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information can be used to guide the design of new chromene derivatives with improved binding affinity and selectivity for a particular target. unica.it

Derivatives and Analogues of 4 Ethoxy 3 Methyl 2 Phenyl 2h Chromene: Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Structural Modifications

The rational design of analogues of the 4-ethoxy-3-methyl-2-phenyl-2H-chromene scaffold is guided by several key principles aimed at optimizing its therapeutic potential. A primary goal is to enhance biological activity and selectivity for a specific target, such as an enzyme or a receptor. This is often achieved through molecular hybridization, where the chromene core is combined with other pharmacophores to create hybrid molecules with improved or novel activities. For instance, the design of 2H-chromene derivatives has been guided by the desire to create agents that can inhibit bacterial efflux pumps or act as antimicrotubule agents by mimicking natural products like combretastatin. nih.govias.ac.in

Another key design principle is the exploration of structure-activity relationships (SAR). By systematically modifying different parts of the molecule—the phenyl ring, the ethoxy group, the methyl group, and the chromene core—researchers can identify which structural features are crucial for activity. frontiersin.orgnih.gov For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be constructed to predict the biological potency of new derivatives and guide further structural modifications to enhance interactions with a biological target, such as the coat protein of a virus. nih.gov

Furthermore, structural modifications are often aimed at improving the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. This might involve altering lipophilicity or introducing groups that can form favorable interactions with transport proteins. The synthesis of function-oriented analogues, for example by attaching a biotin tag, is another design strategy used to facilitate the identification and purification of protein targets, thereby elucidating the compound's mechanism of action. nih.gov

Synthesis of Analogues with Variations at the Phenyl Moiety

The phenyl group at the C2-position of the 2H-chromene ring is a prime target for structural modification to explore SAR. Various synthetic methodologies have been developed to introduce a wide range of substituents onto this aromatic ring.

One powerful method is the organocatalytic domino oxa-Michael/aldol (B89426) reaction between a salicylaldehyde (B1680747) and a substituted β-nitrostyrene or cinnamaldehyde. nih.gov This approach allows for the synthesis of 2-phenyl-2H-chromene derivatives where the phenyl group's substitution pattern is determined by the starting styrene derivative. For example, reacting a salicylaldehyde with a nitrostyrene bearing chloro, bromo, or methoxy groups on the phenyl ring yields the corresponding 2-(substituted-phenyl)-2H-chromene analogue. nih.govmdpi.com

Another efficient strategy is the arylamine-catalyzed Mannich-cyclization cascade reaction. This method facilitates the synthesis of 2-aryl-2H-benzo[h]chromenes from various naphthols and trans-cinnamaldehydes, showcasing its utility for creating diversity at the C2-position. mdpi.com The reaction tolerates a broad spectrum of substituents on the cinnamaldehyde's phenyl ring, including nitro, chloro, bromo, and trifluoromethyl groups. mdpi.com

Synthesis of Analogues with Modifications to the Ethoxy Group

The alkoxy group at the C4-position is a critical determinant of the biological activity and physicochemical properties of 2H-chromene derivatives. Several synthetic strategies allow for the modification of this functional group.

A versatile approach involves the nickel-catalyzed, base-free coupling of readily accessible 2-ethoxy-2H-chromenes with boronic acids. organic-chemistry.org This modular protocol enables C-O bond activation and subsequent C-C bond formation, providing access to a wide range of 2-substituted-2H-chromenes. While this method modifies the C2-position using a C2-ethoxy precursor, it highlights the reactivity of alkoxy-chromenes. The synthesis of 4-alkoxy derivatives can be achieved through multicomponent reactions. For instance, reacting salicylaldehydes, a β-dicarbonyl compound, and an alcohol in the presence of a catalyst can yield 2-alkoxy-2H-chromene derivatives. researchgate.net By varying the alcohol used in the reaction (e.g., methanol, propanol, butanol), a series of analogues with different alkoxy groups at the C4 position can be generated.

In studies targeting multi-drug resistant cancer cells, researchers have replaced the ester functional groups often found at the C3 and C4 positions with more metabolically stable ketone or alcohol moieties to avoid metabolic lability that could hinder translational development. nih.gov This highlights a strategy of replacing the alkoxy group altogether to improve drug-like properties.

Synthesis of Analogues with Substitutions on the Methyl Group or Chromene Core

Modifying the substituent at the C3-position and introducing functional groups onto the benzopyran ring of the chromene core are common strategies to modulate biological activity.

Modifications at the C3-Position: The methyl group at C3 can be replaced with various other functionalities. The Baylis–Hillman reaction of 2-hydroxybenzaldehydes with activated alkenes provides a convenient route to 3-substituted 2H-chromene derivatives. This reaction allows for the introduction of groups like esters and nitriles at the C3 position. Domino reactions, such as the oxa-Michael/aldol reaction, are also highly effective for synthesizing 3-substituted-2-phenyl-2H-chromenes, for example, by introducing a nitro group which can serve as a versatile synthetic handle for further transformations. nih.gov

Modifications on the Chromene Core: The aromatic ring of the chromene scaffold (positions C5-C8) is frequently substituted to probe interactions with biological targets. The Sonogashira reaction has been effectively used to install various alkyne-containing groups at the C6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold. nih.gov Starting from a 6-iodo derivative, a wide variety of alkynyl groups, including those with terminal esters, carbamates, and carboxylic acids, have been introduced. nih.gov Furthermore, substitutions at the C6 and C8 positions with groups like halogens (e.g., fluoro) have been explored to improve antagonist affinity for receptors such as P2Y₆. nih.gov Ring cyclization reactions using substituted resorcinols are also a common method to generate 4H-chromenes with substituents on the aromatic core. nih.gov

Elucidation of Structure-Reactivity Relationships within the Derivative Series

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 2H-chromene derivatives. By synthesizing and testing series of analogues, researchers can decipher the impact of specific structural features on biological activity.

For a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives investigated as P2Y₆ receptor antagonists, SAR studies revealed several key insights nih.govnih.gov:

Substitution at C2: Replacing the trifluoromethyl group at C2 with a phenyl group was found to reduce antagonist affinity by an order of magnitude, indicating the importance of a small, electron-withdrawing group at this position for this specific target. nih.gov

Substitution at C6: This position was found to be highly amenable to derivatization. Introduction of a 6-iodo group followed by Sonogashira coupling to install various alkynes showed that sterically extended chains could be accommodated without losing affinity. The most potent antagonists in one series were trialkylsilyl-ethynyl and p-carboxyphenyl-ethynyl derivatives. nih.gov In another series, long-chain amino-functionalized congeners attached at C6 via an ethynyl linker dramatically enhanced affinity, with a 6-(Boc-amino-n-heptylethynyl) analogue showing a 123-fold greater affinity than the corresponding unprotected amine. nih.gov

Substitution at C8: In contrast to the C6 position, attaching similar long-chain amino groups at the C8-position resulted in weak micromolar affinity, highlighting the positional sensitivity of modifications. nih.gov

Substitution at C3: Replacing the 3-nitro group with a carboxylic acid or ester eliminated affinity, suggesting the nitro group is not acting as a simple bioisostere and is critical for activity. nih.gov

In the context of anticancer agents, SAR studies on 4H-chromenes targeting multi-drug resistant leukemia cells showed that the nature of substituents at the C4 and C6 positions significantly influences cytotoxicity. nih.gov It was found that the 3', 4', and 5' positions of an aryl group at C6 could only accommodate small functional groups like methoxy or methylamino groups to maintain potency. nih.gov

These examples demonstrate that systematic structural modifications are essential for mapping the pharmacophore and developing highly potent and selective chromene-based therapeutic agents.

| Position Modified | Modification | Effect on Activity | Reference |

|---|---|---|---|

| C2 | Phenyl instead of CF₃ | Decreased affinity | nih.gov |

| C6 | Alkynyl groups (e.g., trialkylsilyl-ethynyl) | Increased affinity | nih.gov |

| Long-chain Boc-amino-alkylethynyl | Greatly enhanced affinity | nih.gov | |

| C8 | Long-chain amino-alkylethynyl | Weak affinity | nih.gov |

| C3 | Carboxylic acid or ester instead of Nitro | Eliminated affinity | nih.gov |

Mechanistic Insights into Biological Activity (e.g., enzyme inhibition, receptor binding) of Derivatives in In Vitro Systems

Derivatives of the 2H-chromene scaffold exert their biological effects through various mechanisms of action, including receptor antagonism and enzyme inhibition.

Receptor Antagonism: A significant body of research has focused on 2H-chromene derivatives as antagonists of the P2Y₆ receptor, a Gq-coupled receptor implicated in inflammation. nih.gov These compounds are evaluated in functional assays that measure the inhibition of calcium mobilization in P2Y₆R-expressing cells triggered by the native agonist UDP. nih.gov Studies have shown that potent analogues act as surmountable antagonists, indicating a competitive binding mode at the receptor. nih.gov However, off-target effects have been noted, with some derivatives showing micromolar interactions with biogenic amine receptors (e.g., adrenergic and dopamine receptors) and sigma receptors. nih.govnih.gov

Enzyme Inhibition: The chromene scaffold has been identified as a promising framework for designing selective enzyme inhibitors.

Carbonic Anhydrase (CA) Inhibition: Certain 2H-chromene and 7H-furo-chromene derivatives have been shown to selectively inhibit tumor-associated human carbonic anhydrase isoforms IX and XII over off-target isoforms I and II. The proposed mechanism suggests that the chromene ring is hydrolyzed within the CA active site to form the corresponding 2-hydroxycinnamic acids, which are the active inhibitory species. unica.it

Antimicrotubule Activity: Hybrid molecules combining the features of chromene and stilbenes, such as (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene, have been developed as antimicrotubule agents. These compounds induce cancer cell death by disrupting the microtubule network, leading to cell cycle arrest in the G2/M phase. ias.ac.in

Other Enzymes: Chromene derivatives have also been reported to inhibit other enzymes, including α-glucosidase and aromatase, which are targets for diabetes and cancer, respectively. frontiersin.org

Other Mechanisms: 2H-benzo[h]chromene derivatives have been designed as inhibitors of the bacterial efflux pump AcrB. These compounds reverse multidrug resistance by inhibiting the pump's activity, thereby increasing the intracellular concentration and efficacy of conventional antibiotics. Molecular modeling suggests that these inhibitors bind tightly within the pump through strong π-π stacking interactions and hydrogen bond networks. nih.govresearchgate.net

Development of Prodrug Strategies for the Chromene Scaffold

While not extensively documented specifically for the this compound scaffold, the principles of prodrug design are broadly applicable to overcome limitations in the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of chromene-based drug candidates. acs.orgacs.org A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. acs.org

Objectives of Prodrug Strategies:

Enhancing Solubility: The inherent lipophilicity of the chromene scaffold can lead to poor aqueous solubility, limiting formulation options. A prodrug strategy could involve attaching a polar promoiety, such as a phosphate or a polyethylene glycol (PEG) chain, to a hydroxyl group on the chromene or its substituents to increase water solubility for intravenous administration. mdpi.com

Improving Permeability: To overcome poor membrane permeability and enhance oral absorption, a lipophilic promoiety could be attached to the parent drug. This masks polar functional groups, allowing the prodrug to more easily cross the lipid bilayers of the gastrointestinal tract. acs.org

Site-Specific Delivery: Prodrugs can be designed for targeted drug delivery. For example, a promoiety could be chosen that is specifically cleaved by an enzyme that is overexpressed in tumor tissue, leading to localized release of the active chromene derivative and reducing systemic toxicity.

Masking Metabolic Hotspots: If a chromene analogue is susceptible to rapid metabolism at a specific site (e.g., oxidation of an electron-rich aromatic ring), that position could be temporarily masked with a promoiety. This can increase the metabolic stability and prolong the half-life of the drug.

The development of a successful prodrug requires careful consideration of the parent drug's structure, the choice of the promoiety, and the stability of the linker connecting them to ensure efficient release of the active agent at the desired site of action. acs.orgnih.gov

Exploration of Biological Activities and Mechanistic Studies for 4 Ethoxy 3 Methyl 2 Phenyl 2h Chromene Excluding Clinical Human Trials

In Vitro Studies on Cellular and Subcellular Mechanisms

A comprehensive search of scientific databases and literature reveals no specific in vitro studies conducted on 4-ethoxy-3-methyl-2-phenyl-2H-chromene to elucidate its effects on cellular and subcellular mechanisms. Research on other chromene analogs has indicated various cellular impacts, but these findings cannot be directly extrapolated to this specific compound.

Investigation of Enzymatic Inhibition or Activation Pathways

There are no available studies investigating the potential of this compound to inhibit or activate any enzymatic pathways. While some chromene derivatives have been identified as inhibitors of enzymes such as cyclooxygenases, there is no such data for this compound.

Receptor Binding Affinity and Ligand-Receptor Interaction Mechanisms

Information regarding the receptor binding affinity and ligand-receptor interaction mechanisms of this compound is not present in the current body of scientific literature.

Modulatory Effects on Cellular Signaling Pathways

The effects of this compound on cellular signaling pathways have not been investigated. Studies on other 2-phenyl-4H-chromen-4-one derivatives have shown modulation of pathways like the TLR4/MAPK signaling pathway, but similar research on this compound is absent.

Evaluation of Antiproliferative Activities in Cell Lines and Underlying Mechanisms

No studies have been published that evaluate the antiproliferative activities of this compound in any cell lines. The antiproliferative potential of various other chromene derivatives has been documented, but this specific compound remains untested in this regard.

Characterization of Potential Antimicrobial or Antiviral Properties in In Vitro Assays

There is no available research characterizing the potential antimicrobial or antiviral properties of this compound through in vitro assays. While studies on derivatives like (E)-4-(2-phenyl-2H-chromen-3-yl)but-3-en-2-ones have shown antimicrobial activity, and other chromene analogs have demonstrated antiviral potential, such properties have not been explored for the compound .

Elucidation of Action Mechanisms Through Omics Technologies (Proteomics, Metabolomics)

A search of the scientific literature yielded no studies that have employed omics technologies such as proteomics or metabolomics to elucidate the mechanism of action of this compound.

Based on a thorough review of existing scientific literature, there is no available research data on the biological activities or mechanistic studies of this compound. The information presented for other chromene derivatives highlights the potential of this class of compounds in various therapeutic areas; however, the specific biological profile of this compound remains to be determined through future scientific investigation.

Potential Applications of 4 Ethoxy 3 Methyl 2 Phenyl 2h Chromene Beyond Clinical Use

Use in Materials Science: Development of Fluorescent Probes or Dyes

The chromene skeleton is a core component of many fluorescent molecules. aip.orgresearchgate.net Chromene derivatives are of significant interest for biological applications due to their distinct photophysical and chemical properties. aip.orgresearchgate.net The inherent fluorescence of the 2H-chromene core can be fine-tuned by the introduction of various substituents. The phenyl group at the 2-position in 4-ethoxy-3-methyl-2-phenyl-2H-chromene can enhance conjugation and influence the emission wavelength, while the ethoxy and methyl groups can affect the molecule's solubility and quantum yield.

Recent research has focused on the use of chromene-based probes for biological sensing. aip.orgresearchgate.net For instance, the "thiol-chromene" click reaction has enabled the selective and rapid detection of thiols. aip.orgresearchgate.net This suggests that this compound could potentially be developed into a fluorescent probe for detecting specific analytes. By incorporating appropriate functional groups, it might be possible to design probes for various biologically important species such as amino acids, hydrogen peroxide, or specific enzymes like nitroreductase. aip.org

Table 1: Examples of Chromene-Based Fluorescent Probes and Their Applications

| Chromene Derivative | Analyte Detected | Application |

|---|---|---|

| 2H-chromene-cyclohexenone | Thiols | Bioimaging |

| Chromene-based probe | Hydrogen Peroxide | Cellular Imaging |

| Chromene-based probe | Nitroreductase | Enzyme Activity Monitoring |

Application in Catalysis: Ligands for Metal Catalysts or Organocatalysts

The synthesis of 2H-chromene derivatives often involves the use of various catalytic systems, including both metal-based and organic catalysts. researchgate.netmsu.edu Organocatalytic domino oxa-Michael/aldol (B89426) reactions have been employed to produce 3-substituted 2-phenyl-2H-chromene derivatives in high yields. nih.gov While the primary role of chromenes in the literature is as products of catalytic reactions, the heteroatoms and aromatic system within the this compound structure suggest a potential, though less explored, application as a ligand in catalysis.

The oxygen atom in the pyran ring and the delocalized π-electrons of the benzene ring could coordinate with metal centers, potentially modifying the reactivity and selectivity of a metal catalyst. Furthermore, the chiral center at the 2-position, if resolved into its enantiomers, could make it a candidate for a chiral ligand in asymmetric catalysis.

While there is no direct evidence of 2H-chromenes being widely used as organocatalysts themselves, the principles of organocatalysis often rely on the ability of a molecule to activate substrates through hydrogen bonding or other non-covalent interactions. The functional groups on this compound could potentially engage in such interactions, although this remains a hypothetical application requiring further investigation.

Role as Chemical Probes for Biological Systems

Building upon their fluorescent properties, 2H-chromene derivatives are well-suited for use as chemical probes to study biological systems. aip.orgresearchgate.net A chemical probe is a small molecule that can be used to study and manipulate biological processes. The ability of chromenes to be chemically modified allows for the attachment of various functional groups that can target specific cellular components or react to changes in the cellular environment. nih.gov

For example, 3-substituted-2-phenyl-2H-chromene derivatives have been functionalized with biotin to facilitate the purification of protein targets. nih.gov This demonstrates the potential of the 2H-chromene scaffold as a core structure for developing sophisticated chemical probes. This compound could serve as a starting point for the synthesis of such probes, where the ethoxy or methyl groups could be modified to introduce reactive handles or targeting moieties.

Precursor in the Synthesis of Complex Organic Molecules

2H-chromenes are valuable intermediates in organic synthesis due to the reactivity of the pyran ring. rsc.org They can undergo a variety of transformations to create more complex molecular architectures. The double bond in the 2H-chromene ring is susceptible to various addition and cycloaddition reactions, allowing for the construction of new ring systems.

For instance, 3-nitro-2-phenyl-2H-chromenes have been used in reactions with nucleophiles and in cycloaddition reactions. The substituents on this compound would influence the reactivity of the double bond. The electron-donating nature of the ethoxy group at the 4-position could affect the regioselectivity of electrophilic additions. The phenyl group at the 2-position and the methyl group at the 3-position provide steric hindrance that can also direct the outcome of reactions. This makes the compound a potentially useful building block for the stereoselective synthesis of complex natural products and other biologically active molecules.

Table 2: Synthetic Transformations of 2H-Chromene Derivatives

| Starting 2H-Chromene Derivative | Reagents and Conditions | Product Type |

|---|---|---|

| 3-Nitro-2-phenyl-2H-chromene | Azomethine ylides, AgOAc | Chromeno[3,4-c]pyrrolidines |

| Salicylaldehyde (B1680747) and β-nitrostyrene | L-pipecolinic acid | 3-Nitro-2-phenyl-2H-chromene |

| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Various reagents | Pyrazoles, tetrazoles, pyrimidines |

Development of Analytical Reagents

The potential of 2H-chromene derivatives as fluorescent probes directly translates to their application as analytical reagents. An analytical reagent is a substance used in chemical analysis to detect, measure, or examine other substances. The development of chromene-based fluorescent sensors for various analytes highlights their utility in this area. aip.org

A fluorescent chemosensor based on a chromene derivative could be used for the quantitative determination of metal ions, anions, or small organic molecules in environmental or biological samples. The sensitivity and selectivity of such a reagent would depend on the specific design of the chromene fluorophore and its interaction with the target analyte. The photophysical properties of this compound could be exploited to develop a new analytical method, potentially for an analyte that does not yet have a reliable and sensitive detection method.

Future Directions and Emerging Research Avenues for 4 Ethoxy 3 Methyl 2 Phenyl 2h Chromene Research

Exploration of Novel Synthetic Methodologies

The development of new and improved synthetic routes for 2H-chromenes is a central theme in ongoing research. msu.edu While classical methods exist, future efforts will likely focus on catalytic approaches that offer greater efficiency, selectivity, and substrate scope. Methodologies for the synthesis of the broader 2H-chromene scaffold can be categorized into three main approaches: transition metal catalysis, metal-free catalysis, and enantioselective organocatalysis. msu.edu

Future explorations for synthesizing 4-ethoxy-3-methyl-2-phenyl-2H-chromene and its derivatives could involve:

Metal-Catalyzed Cyclizations: Expanding on known methods like the cycloisomerization of aryl propargyl ethers using gold or silver catalysts msu.edu or cobalt-catalyzed reactions involving salicyl-N-tosylhydrazones and terminal alkynes. nih.gov A notable development is a metalloradical approach using cobalt(II) complexes of porphyrins, which provides a general and regioselective one-pot synthesis of 2H-chromenes. nih.gov

Annulation Strategies: Investigating novel annulation reactions, such as the unexpected [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols, which proceeds under metal-free conditions. nih.gov Another approach is the rhodium(III)-catalyzed C-H activation/[3 + 3] annulation of N-phenoxyacetamides with methyleneoxetanones. organic-chemistry.org

Petasis Condensation: Utilizing the Petasis condensation of vinylic or aromatic boronic acids with salicylaldehydes and amines, followed by cyclization, offers a modular route to 2-substituted-2H-chromenes. organic-chemistry.org

A summary of various catalytic approaches for 2H-chromene synthesis is presented below.

| Catalytic System | Reactants | Reaction Type | Reference |

| Cobalt(II) Porphyrins | Salicyl N-tosylhydrazones and terminal alkynes | Metalloradical addition/cyclization | nih.gov |

| Gallium(III) Chloride | Naphthol, alkyne, and aldehyde | Three-component coupling | benthamdirect.com |

| Nickel Catalysts | 2-ethoxy-2H-chromenes and boronic acids | Cross-coupling | organic-chemistry.org |

| Triflimide (HNTf2) | Alkynyl thioethers and o-hydroxybenzyl alcohols | [4+2] Annulation | nih.gov |

| Gold/Silver Catalysts | Aryl propargyl ethers | Cycloisomerization | msu.edu |

Advanced Mechanistic Investigations of Chemical and Biological Interactions

A deeper understanding of the reaction mechanisms and biological modes of action is crucial for the rational design of future 2H-chromene-based compounds. For this compound, future research should focus on:

Elucidating Reaction Pathways: Detailed mechanistic studies, including the use of computational tools like Density Functional Theory (DFT), can shed light on reaction intermediates and transition states. For instance, investigations into cobalt-catalyzed synthesis have revealed the formation of vinyl radical intermediates followed by a hydrogen atom transfer (HAT) step, leading to an o-quinone methide intermediate that undergoes ring-closing to form the 2H-chromene product. nih.gov

Understanding Biological Targets: Identifying the specific cellular targets and pathways modulated by this compound is a priority. Molecular docking studies, for example, have been used to explain the inhibition mechanism of chromene-based sulfonamides against carbonic anhydrase (CA) isoforms, showing how the deprotonated sulfonamide group chelates the Zn(II) ion in the enzyme's active site. nih.gov Such in-silico experiments can predict binding modes and guide the synthesis of more potent inhibitors. nih.govnih.gov

Design and Synthesis of Next-Generation Analogues with Tuned Properties

The 2H-chromene scaffold is a privileged structure in drug discovery, and modifying the substituents at various positions can significantly alter its biological activity. nih.govnih.gov Future work on this compound will involve the rational design and synthesis of new analogues with tailored properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the ethoxy, methyl, and phenyl groups on the this compound core and evaluating the impact on biological activity. For example, studies on other chromene derivatives have shown that introducing different functional groups can lead to potent anticancer, antimicrobial, or antioxidant agents. caribjscitech.comresearchgate.net

Molecular Hybridization: Combining the 2H-chromene scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov This approach has been successfully used to create chromene-sulfonamide hybrids as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). nih.gov

The following table highlights how substitutions on the chromene ring can influence biological activity, providing a basis for designing next-generation analogues.

| Chromene Analogue Type | Biological Activity | Reference |

| Polycyclic chromene derivatives | Cytotoxicity | caribjscitech.com |

| 3-Substituted-2H-chromene-2-thiones | Antioxidant | caribjscitech.com |

| Isoxazole-functionalized 2H-chromenes | Anticancer | caribjscitech.com |

| Chromene-sulfonamide hybrids | Anticancer (EGFR inhibitors) | nih.gov |

| (E)-4-(2-Phenyl-2H-chromen-3-yl)but-3-en-2-ones | Antimicrobial | researchgate.net |

Integration with High-Throughput Screening and Artificial Intelligence for Drug Discovery Lead Identification (pre-clinical)

Modern drug discovery relies heavily on the integration of advanced technologies to accelerate the identification of promising lead compounds. nih.govmdpi.com For this compound and its derivatives, these technologies offer a path to rapidly assess their therapeutic potential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chromene analogues against specific biological targets. nih.govalitheagenomics.com This technology uses automated robotics and sensitive detection methods to evaluate thousands of compounds per day, facilitating the early identification of "hits." nih.govalitheagenomics.com

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug discovery by analyzing vast datasets to predict the properties of molecules. nih.govnih.gov These tools can be applied to:

Predict Biological Activity: AI algorithms can be trained on existing data to predict the efficacy and toxicity of novel chromene analogues before they are synthesized, saving time and resources. mdpi.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecular structures, including novel chromene derivatives, that are optimized for a desired therapeutic profile. mdpi.com

Target Identification: AI can analyze biological data to identify new potential targets for chromene-based drugs. mdpi.com

Sustainable Synthesis and Biocatalytic Approaches

In line with the principles of green chemistry, future synthetic methodologies for this compound will prioritize sustainability. Traditional synthesis methods often use hazardous reagents and solvents, leading to environmental concerns. benthamdirect.comnih.gov

Emerging sustainable approaches include: